RORγt GAL4 Reporter Potency: >10‑Fold Superiority Over the N,N‑Dimethyl Analog
In the human RORγt GAL4 luciferase reporter assay, methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine (Example 6) registered an IC50 in the <0.1 µM category (Category A), whereas the direct N,N‑dimethyl comparator 6‑((dimethylamino)methyl)‑2‑(trifluoromethyl)‑5,6,7,8‑tetrahydroimidazo[1,2-a]pyridine (Example 7) fell into the >1 µM category (Category C) [1]. This mandatory N‑H hydrogen‑bond donor is critical for potent functional antagonism.
| Evidence Dimension | RORγt functional inverse agonism (GAL4 reporter) |
|---|---|
| Target Compound Data | IC50 <0.1 µM (Category A) |
| Comparator Or Baseline | 6‑((dimethylamino)methyl)‑2‑(trifluoromethyl)‑5,6,7,8‑tetrahydroimidazo[1,2-a]pyridine (Example 7): IC50 >1 µM (Category C) |
| Quantified Difference | >10‑fold reduction in functional potency |
| Conditions | Human RORγt GAL4‑luciferase reporter gene assay in HEK293 cells, as described in WO2015042212. |
Why This Matters
A >10‑fold potency gap directly dictates whether the compound can be used as an active RORγt tool; the dimethyl analog is functionally inactive, making this specific methylation state non‑negotiable for target‑based screening.
- [1] WO2015042212 A1. Imidazo[1,2-a]pyridine derivatives as modulators of retinoic acid receptor‑related orphan receptor gamma t. Bristol‑Myers Squibb Company; published March 26, 2015. View Source
